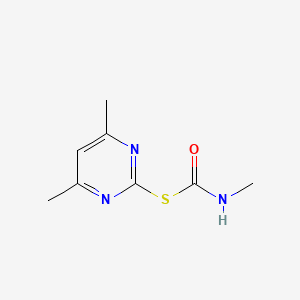
Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate: is a chemical compound with the molecular formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol . It is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups and a methylcarbamothioate moiety. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds .
Medicine: It is also explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- S-(4,6-Dimethylpyrimidin-2-yl) N-methylcarbamothioate
- S-Boc-2-mercapto-4,6-dimethylpyrimidine
- 2-tert-butoxycarbonylthio-4,6-dimethylpyrimidine
Comparison: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methylcarbamothioate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .
Properties
CAS No. |
61887-69-2 |
|---|---|
Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
S-(4,6-dimethylpyrimidin-2-yl) N-methylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS/c1-5-4-6(2)11-7(10-5)13-8(12)9-3/h4H,1-3H3,(H,9,12) |
InChI Key |
NENZFVGVGOJQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















